N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

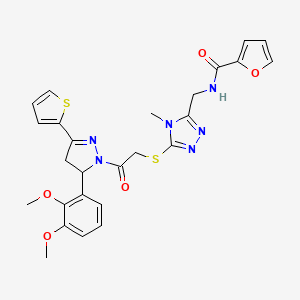

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a structurally complex molecule featuring multiple aromatic and heterocyclic motifs:

- A 4,5-dihydro-1H-pyrazol-1-yl core substituted with a 2,3-dimethoxyphenyl group (electron-rich aromatic ring) and a thiophen-2-yl moiety (sulfur-containing heterocycle).

- A thioether linkage connecting the pyrazoline core to a 4-methyl-1,2,4-triazole ring.

- A furan-2-carboxamide group attached via a methylene bridge.

The methoxy groups may enhance solubility, while the thioether and carboxamide groups could influence metabolic stability and binding interactions .

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O5S2/c1-31-22(14-27-25(34)20-9-5-11-37-20)28-29-26(31)39-15-23(33)32-18(13-17(30-32)21-10-6-12-38-21)16-7-4-8-19(35-2)24(16)36-3/h4-12,18H,13-15H2,1-3H3,(H,27,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNSXYUPZHSEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrazoline and Triazole Derivatives (Compound 16, )

Structure: Compound 16 from features a triazole-linked fluorinated chain and a pyranose sugar moiety.

- Key Differences: The fluorinated chain in Compound 16 increases lipophilicity, which may enhance membrane permeability compared to the target compound’s polar methoxy groups.

Thiazol-Ureido Derivatives ()

Structure : Thiazol-5-ylmethyl carbamates and ureido-containing compounds () share sulfur-containing heterocycles but differ in core architecture.

- The ureido group in compounds supports protease inhibition via substrate mimicry, whereas the target’s carboxamide may target kinases or GPCRs .

Aromaticity and Electronic Effects ()

In contrast, analogs with electron-withdrawing groups (e.g., nitro-substituted phenyl) would exhibit reduced electron density, altering binding affinities in biological systems .

Structural and Computational Insights

- Crystallography : The target compound’s structure may have been resolved using SHELXL, a program widely used for small-molecule refinement. Similar compounds (e.g., ’s fluorinated analogs) likely employed SHELX-family software for structural validation .

- Aromatic Interactions: The conjugated thiophene-furan system in the target compound could facilitate charge-transfer interactions, a feature absent in non-aromatic analogs.

Q & A

How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?

Level: Basic

Methodological Answer:

Optimization involves:

- Reaction Parameter Control: Maintain strict temperature gradients (e.g., 0–5°C for thiourea formation, 80–100°C for cyclization) to prevent side reactions. Use aprotic solvents like DMF or THF for nucleophilic substitutions .

- Catalyst Selection: Employ coupling agents (e.g., HATU, DCC) for amide bond formation and Pd-based catalysts for Suzuki-Miyaura couplings .

- Purification: Apply column chromatography (silica gel, hexane/EtOAc gradients) for intermediates and recrystallization (ethanol/water) for the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

What advanced analytical techniques confirm the compound’s structure and purity?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) and assess stereochemistry in the dihydropyrazole ring .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 590.7 for [M+H]) and fragments to validate connectivity .

- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline intermediates .

How can researchers evaluate the compound’s anti-inflammatory and anticancer potential methodologically?

Level: Advanced

Methodological Answer:

- In Vitro Assays:

- Anti-inflammatory: Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in LPS-stimulated macrophages .

- Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values against controls like doxorubicin. Include apoptosis markers (Annexin V/PI staining) .

- Target Validation: Perform kinase inhibition profiling (e.g., EGFR, PI3K) using competitive binding assays .

What strategies elucidate structure-activity relationships (SAR) for this compound?

Level: Advanced

Methodological Answer:

- Substituent Variation: Synthesize analogs by replacing the thiophene-2-yl group with other heterocycles (e.g., furan, pyridine) or modifying methoxy positions on the phenyl ring .

- Bioassay Correlation: Test analogs in parallel for bioactivity (e.g., IC in cytotoxicity assays) and correlate with electronic (Hammett constants) or steric (molecular volume) parameters .

- Computational QSAR: Develop quantitative SAR models using descriptors like logP, polar surface area, and docking scores .

How do computational docking studies predict the compound’s target interactions?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., COX-2 or EGFR). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking with His361 in EGFR) .

How should discrepancies in reported bioactivity data be resolved?

Level: Advanced

Methodological Answer:

- Experimental Replication: Independently synthesize the compound and retest under standardized conditions (e.g., identical cell lines, serum-free media) .

- Data Normalization: Compare results using internal controls (e.g., % inhibition relative to positive/negative controls) and statistical validation (ANOVA with post-hoc tests) .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., consistent IC ranges across labs) .

What protocols ensure the compound’s stability during biological assays?

Level: Basic

Methodological Answer:

- Storage: Lyophilize and store at -80°C under argon to prevent oxidation. Prepare fresh DMSO stock solutions (<1 week old) to avoid hydrolysis .

- Buffer Compatibility: Use PBS (pH 7.4) or HEPES buffers; avoid strong acids/bases that may cleave the triazole-thioether bond .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products .

What methodologies assess the compound’s pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- ADME Profiling:

- Absorption: Use Caco-2 cell monolayers to measure permeability (P >1 ×10 cm/s indicates high absorption) .

- Metabolism: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation or glucuronidation .

- Excretion: Perform bile-duct cannulation in rodents to track fecal/urinary elimination .

- Plasma Protein Binding: Use equilibrium dialysis to determine unbound fraction (fu >5% suggests bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.